(R)-1-(4-(1-Aminoethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is an organic compound with the molecular formula C10H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde. This method is environmentally friendly and offers high enantioselectivity .
Another method involves the reductive amination of 4’-bromoacetophenone with an appropriate amine donor under hydrogenation conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods
Industrial production of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one often involves the use of large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical pathways. Additionally, its chiral nature allows it to interact selectively with other chiral molecules, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(1S)-1-aminoethyl]phenyl}ethan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activities.
1-(4-aminophenyl)ethanol: A related compound with an alcohol group instead of a ketone.
4’-bromoacetophenone: A precursor used in the synthesis of 1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one
Uniqueness
1-{4-[(1R)-1-aminoethyl]phenyl}ethan-1-one is unique due to its chiral nature and the presence of both an amino group and a ketone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1382035-41-7 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[4-[(1R)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
KOMCDPPOHOQBSF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.